molecular formula C14H17Cl2N3O B1673136 Hexaconazole CAS No. 79983-71-4

Hexaconazole

Cat. No. B1673136
CAS RN: 79983-71-4
M. Wt: 314.2 g/mol
InChI Key: STMIIPIFODONDC-UHFFFAOYSA-N
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Description

Hexaconazole is a broad-spectrum systemic triazole fungicide . It is used for the control of many fungi, particularly Ascomycetes and Basidiomycetes . It is commonly used in the control of apple, coffee, and peanut diseases . It is also used mainly for the control of rice sheath blight in China, India, Vietnam, and parts of East Asia .


Synthesis Analysis

A common synthetic method involves the reaction of hexanoic acid with an appropriate nitrogen source to generate hexanoic azole acid . Subsequently, hexanoic azole acid is converted into Hexaconazole through reduction, esterification, or other chemical reactions . A new nanoformulation of a fungicide, namely chitosan-hexaconazole nanoparticles with a mean diameter size of 18 nm, has also been developed .


Molecular Structure Analysis

The molecular formula of Hexaconazole is C14H17Cl2N3O . The molecular weight is 314.21 g/mol . The structure of Hexaconazole was confirmed by Fourier‐transform infrared spectroscopy and gas chromatography–mass spectrometry .


Chemical Reactions Analysis

Hexaconazole has been used in the formulation of nanodelivery systems . The loading content of hexaconazole for different systems varies, indicating that it interacts differently with various surfactants . The fungicide residue was analyzed at different time intervals after treatment .


Physical And Chemical Properties Analysis

Hexaconazole is a solid substance . It is soluble in DMSO . The molecular weight of Hexaconazole is 314.21 g/mol .

Scientific Research Applications

1. Plant Growth Regulation and Stress Tolerance

Hexaconazole, a systemic fungicide belonging to the triazole class, has been found to exhibit non-traditional plant growth regulator properties. Studies have shown that Hexaconazole-Cu complex enhances the salt tolerance in Triticum aestivum seedlings. This effect includes an increased root/shoot ratio, higher chlorophyll and soluble protein content, and better management of stress-related effects such as proline content and malondialdehyde accumulation. These properties contribute significantly to the plant's resilience under stress conditions like salinity (Li et al., 2016) (Li et al., 2016). Similarly, hexaconazole has been shown to ameliorate salinity stress in Brassica napus L. plants, improving growth parameters and enhancing antioxidant enzyme activities (Akbari et al., 2011) (Akbari et al., 2011).

2. Fungicide Residue Monitoring

In the context of oil palm plantations, the application of hexaconazole for controlling Ganoderma infection necessitates a method to determine residual amounts of the fungicide in environmental samples like water, soil, and leaf. Studies on hexaconazole behavior in the oil palm agro-environment reveal its persistence and dynamics in these ecosystems, highlighting the need for careful monitoring and management of its application (Muhamad et al., 2012) (Muhamad et al., 2012).

3. Impact on Agricultural Produce Quality

The use of hexaconazole in agriculture, particularly in controlling fungal diseases in crops like tomatoes, has implications for the produce's growth and development. For instance, hexaconazole application in tomatoes can delay fruit ripening when applied to healthy plants, affecting the taste and flavor. While it increases fruit size and prevents rotting, it can also reduce the quality of the fruit (Deng et al., 2022) (Deng et al., 2022).

4. Environmental Persistence and Degradation

Understanding the environmental persistence of hexaconazole is crucial for assessing its ecological impact. Studies have investigated the dissipation rate of hexaconazole in different environmental conditions, revealing its moderate persistence in soil and the influence of various factors like soil conditions and climatic elements on its degradation. This knowledge is vital for environmental risk assessment and management practices in agriculture (Maznah et al., 2015) (Maznah et al., 2015).

5. Potential for Endocrine Disruption

Recent studies have raised concerns about the endocrine-disrupting potential of hexaconazole. It has been found to bind with sex hormone-binding globulin (SHBG), potentially disrupting the normal synthesis of steroidal hormones. This interaction suggests significant endocrine disruption risks associated with hexaconazole, especially in agricultural settings (Alquraini, 2023) (Alquraini, 2023).

6. Enhancement of Antioxidant Systems in Plants

Hexaconazole has been shown to induce antioxidant protection in plants like Matricaria chamomilla, subjected to drought stress. Itsignificantly affects morphological characteristics, productivity, and the accumulation of secondary metabolites like apigenin-7-glucoside. This indicates that hexaconazole can play a crucial role in enhancing plant resilience to environmental stressors through modulation of antioxidant systems (Hojati et al., 2011) (Hojati et al., 2011).

7. Impact on Soil Microbial Communities

Hexaconazole's effect on soil microbial communities and nitrogen transformations in paddy soils is another important area of study. It has been observed that hexaconazole can affect microbial biomass, respiratory activity, and the abundance of certain bacterial populations. These effects are crucial for understanding the ecological risks posed by the widespread use of hexaconazole in agriculture and its potential to affect soil quality and nitrogen cycling (Ju et al., 2017) (Ju et al., 2017).

8. Development of Nanohexaconazole

Research into the formulation of nanodispersions of hexaconazole, termed nanohexaconazole, has shown promising results. This new formulation is more water-soluble and effective against certain species of Aspergillus compared to its micronized counterpart. Such innovations in formulation can potentially enhance the efficacy of hexaconazole and reduce environmental impacts from its use (Roy et al., 2018) (Roy et al., 2018).

9. Biodegradation Mechanism

Studies have also focused on the biodegradation mechanism of hexaconazole, identifying efficient degradation strains capable of breaking down the fungicide in environments like sewage and soil. Understanding these mechanisms is crucial for developing strategies to mitigate the environmental persistence of hexaconazole and reduce its potential risks (An et al., 2020) (An et al., 2020).

Safety And Hazards

Hexaconazole may cause an allergic skin reaction . It is harmful if swallowed and is toxic to aquatic life with long-lasting effects . Protective measures such as wearing gloves and avoiding breathing dust/fume/gas/mist/vapors/spray are recommended .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMIIPIFODONDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034653
Record name Hexaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexaconazole

CAS RN

79983-71-4
Record name Hexaconazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexaconazole [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol
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Record name 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)
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Record name HEXACONAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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